molecular formula C12H15N3OS B3097266 1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine CAS No. 1306912-69-5

1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine

Cat. No.: B3097266
CAS No.: 1306912-69-5
M. Wt: 249.33
InChI Key: CPCKJSQTVIGITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine (CAS 1306912-69-5) is a high-purity chemical compound with a molecular weight of 249.33 g/mol and the formula C12H15N3OS, supplied as a powder for research applications . The compound features a unique hybrid architecture, integrating a conformationally flexible cyclohexylamine framework with a thiophene-substituted 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole core is an electron-deficient system known for its high dipole moment and ability to serve as a bioisostere for ester and amide functionalities, often resulting in improved metabolic stability . The electron-rich thiophene moiety enhances the compound's lipophilicity and enables specific intermolecular interactions, while the cyclohexylamine component contributes to binding affinity and modulates solubility . This structural class is the subject of significant research interest, particularly in oncology. 1,3,4-Oxadiazole scaffolds, a related isomer, are extensively investigated for their anticancer potential through mechanisms such as the inhibition of key enzymes including thymidylate synthase, HDAC, topoisomerase II, and telomerase . Compounds with similar structural motifs, combining thiophene and oxadiazole functionalities, have demonstrated promising in vitro anticancer activity against a range of cell lines, underscoring the research value of this pharmacophore . Hazard Statements: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use. Note: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c13-12(5-2-1-3-6-12)11-14-10(15-16-11)9-4-7-17-8-9/h4,7-8H,1-3,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKJSQTVIGITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine typically involves the formation of the oxadiazole ring through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The thiophene ring can be introduced through various methods, including the reaction of thiophene derivatives with appropriate reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and thiophene group undergo oxidation under specific conditions:

Reagent/ConditionsProduct FormedKey Observations
Hydrogen peroxide (H₂O₂) in acidic mediaNitroso derivativesSelective oxidation at sulfur atoms in thiophene
Ozone (O₃)Sulfoxide/sulfone intermediatesControlled ozonolysis cleaves thiophene ring

Mechanistic Insight : Oxidation primarily targets sulfur in the thiophene moiety, forming sulfoxides or sulfones. The oxadiazole ring remains stable under mild conditions but may decompose under strong oxidative agents.

Reduction Reactions

The oxadiazole ring and amine group participate in reduction processes:

Reagent/ConditionsProduct FormedYield/Notes
Lithium aluminum hydride (LiAlH₄) in THF1,2-Diaminocyclohexane derivativesSelective reduction of oxadiazole to amidine
Catalytic hydrogenation (H₂/Pd-C)Saturated cyclohexane backbonePartial reduction of thiophene to tetrahydrothiophene

Key Finding : LiAlH₄ reduces the oxadiazole to an amidine while preserving the thiophene ring, enabling functional group interconversion.

Nucleophilic Substitution

The amine group facilitates nucleophilic attacks:

ElectrophileProduct FormedReaction Conditions
Alkyl halides (e.g., CH₃I)N-Alkylated derivativesBase (K₂CO₃), polar aprotic solvent
Acyl chlorides (e.g., AcCl)AmidesRoom temperature, dichloromethane

Example : Reaction with methyl iodide yields N-methyl-1-[3-(thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine , confirmed via NMR.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

DipolarophileProduct FormedCatalysts/Conditions
NitrilesTriazole derivativesCu(I)-catalyzed, 80°C
AlkynesIsoxazole-linked hybridsMicrowave irradiation

Notable Application : Copper-catalyzed cycloaddition with nitriles generates triazole-containing analogs, enhancing biological activity.

Suzuki-Miyaura Coupling

The thiophene moiety enables cross-coupling:

Boronic Acid PartnerProduct FormedConditions
Phenylboronic acidBiaryl derivativesPd(PPh₃)₄, Na₂CO₃, DME, 90°C

Outcome : Suzuki coupling introduces aryl groups at the thiophene’s 3-position, expanding structural diversity.

Acid/Base-Mediated Reactions

The compound reacts under acidic/basic conditions:

ConditionReaction TypeProduct
HCl (aqueous)Salt formationHydrochloride salt
NaOH (ethanolic)Hydrolysis of oxadiazoleCarboxylic acid derivatives

Note : Hydrolysis under strong basic conditions cleaves the oxadiazole ring, yielding cyclohexanecarboxylic acid derivatives.

Biological Activity-Driven Modifications

The compound’s pharmacological potential drives targeted synthetic modifications:

ModificationPurposeKey Result
Introduction of fluorinated groupsEnhance metabolic stabilityImproved IC₅₀ in enzyme assays
Grafting to polymer scaffoldsDrug delivery systemsSustained release profiles

Research Highlight : Fluorination at the cyclohexane ring improves binding affinity to RXFP3 receptors, as shown in [35S]GTPγS assays .

Scientific Research Applications

1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine involves its interaction with molecular targets through its thiophene and oxadiazole rings. These interactions can affect various biological pathways, depending on the specific application. For example, the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Positional Isomer: 2-[3-(Thiophen-3-YL)-1,2,4-Oxadiazol-5-YL]cyclohexan-1-Amine
  • Structure : Differs in the oxadiazole substitution position on the cyclohexane ring (position 2 vs. 1) .
  • Molecular Formula : C₁₂H₁₅N₃OS (identical to the target compound).
  • Limited commercial availability is noted .
Thiophene Substitution Variant: 1-[3-(Thiophen-2-YL)-1,2,4-Oxadiazol-5-YL]cyclohexan-1-Amine
  • Structure : Thiophene substitution at the 2-position instead of 3-position .
  • Molecular Formula : C₁₂H₁₅N₃OS (identical molecular weight).
  • Key Differences : The thiophene-2-yl group modifies electronic properties (e.g., dipole moments) and π-stacking behavior, which could influence receptor binding .

Functional Group Modifications

Hydrochloride Salt: 1-[3-(Thiophen-3-YL)-1,2,4-Oxadiazol-5-YL]cyclohexan-1-Amine Hydrochloride
  • CAS : 1423032-57-8 .
  • Purity : 90% .
  • Key Differences : Salt formation improves aqueous solubility and bioavailability, critical for pharmaceutical applications.
Oxazole Analogue: 3-(Thiophen-3-YL)-1,2-Oxazol-5-Amine
  • Structure : Replaces 1,2,4-oxadiazole with 1,2-oxazole .
  • Molecular Formula : C₇H₆N₂OS; Molecular Weight: 166.20 g/mol .

Substituent and Ring System Variations

Fluorophenyl Derivative: 1-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-YL]ethan-1-ol
  • Structure: Substitutes thiophene with 3-fluorophenyl and replaces cyclohexylamine with ethanol .
  • Molecular Formula : C₁₀H₉FN₂O₂; Molecular Weight: 208.19 g/mol .
Cycloheptane Derivative: 1-[5-(Oxolan-3-YL)-1,2,4-Oxadiazol-3-YL]cycloheptan-1-Amine Hydrochloride
  • Structure : Cycloheptane ring instead of cyclohexane and tetrahydrofuran (oxolan) substitution .
  • Key Differences : Larger ring size increases steric bulk and may reduce membrane permeability. The oxolan group adds polarity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
This compound C₁₂H₁₅N₃OS 249.33 Thiophen-3-yl, cyclohexane Discontinued
2-[3-(Thiophen-3-YL)-1,2,4-Oxadiazol-5-YL]cyclohexan-1-amine C₁₂H₁₅N₃OS 249.33 Positional isomer (C2 substitution) Discontinued
1-[3-(Thiophen-2-YL)-1,2,4-Oxadiazol-5-YL]cyclohexan-1-amine C₁₂H₁₅N₃OS 249.33 Thiophen-2-yl Available
This compound hydrochloride C₁₂H₁₆ClN₃OS 285.80 Hydrochloride salt Available (90% purity)
3-(Thiophen-3-YL)-1,2-Oxazol-5-amine C₇H₆N₂OS 166.20 1,2-Oxazole Available

Key Observations

  • Structural Flexibility : Positional isomerism and substituent placement significantly influence physicochemical properties. For example, thiophene-2-yl vs. 3-yl alters electronic profiles .
  • Bioavailability : Salt derivatives (e.g., hydrochloride) enhance solubility, a critical factor in drug development .
  • Heterocycle Impact : 1,2,4-Oxadiazoles generally exhibit greater metabolic stability compared to 1,2-oxazoles .
  • Commercial Status : Many analogues are discontinued, highlighting challenges in sourcing for research .

Biological Activity

1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxadiazole family, which has been widely studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The molecular formula of this compound is C12H15N3OSC_{12}H_{15}N_{3}OS with a molecular weight of 245.33 g/mol. The compound features a cyclohexane ring substituted with a thiophene and an oxadiazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:

  • Structure-Activity Relationship (SAR) : Research indicates that the presence of electron-withdrawing groups enhances the anticancer efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The oxadiazole moiety contributes to the compound's ability to interfere with cancer cell proliferation and induce apoptosis .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against a range of bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Studies have demonstrated moderate to strong activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The substitution pattern on the oxadiazole ring plays a crucial role in enhancing this activity .

Anti-inflammatory Effects

Compounds with oxadiazole structures have also been reported to exhibit anti-inflammatory properties. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Study 1: Anticancer Efficacy

In a study conducted by Konstantinidou et al., derivatives of oxadiazoles were synthesized and tested for their anticancer activity. The results indicated that compounds with thiophene substitutions showed improved potency against MCF-7 cells compared to their non-thiophene counterparts. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .

Study 2: Antimicrobial Activity Assessment

A comprehensive evaluation of antimicrobial properties was conducted on various substituted oxadiazoles, including this compound. The compound exhibited notable activity against multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineActivity LevelReference
AnticancerMCF-7Moderate
AntimicrobialStaphylococcus aureusStrong
AntimicrobialEscherichia coliModerate
Anti-inflammatoryMouse modelSignificant

Q & A

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) or receptors. Use crystal structures from the PDB database for accuracy.
  • MD simulations (GROMACS) to analyze stability of ligand-protein complexes over 100+ ns trajectories.
  • QSAR studies to correlate substituent effects (e.g., thiophene vs. phenyl groups) with activity. The cyclohexane ring’s conformational flexibility may influence binding entropy, requiring free-energy calculations (MM/PBSA) .

How should researchers address contradictions in reported solubility data for this compound?

Advanced Research Focus
Discrepancies often arise from solvent polarity, pH, and measurement techniques. To resolve:

  • Use HPLC-UV with standardized buffers (pH 2–8) to quantify solubility.
  • Apply Hansen solubility parameters to identify optimal solvents (e.g., logP values predict partitioning in octanol/water systems).
  • Compare data with structurally similar compounds, such as triazole derivatives, where substituents like trifluoromethyl groups reduce aqueous solubility .

What strategies optimize regioselectivity during oxadiazole ring formation?

Advanced Research Focus
Regioselectivity challenges arise from competing pathways (e.g., 1,2,4- vs. 1,3,4-oxadiazole formation). Mitigation strategies:

  • Catalytic control : Use ZnCl₂ or Cu(OAc)₂ to favor specific cyclization pathways.
  • Protecting groups : Temporarily block reactive amines on the cyclohexane ring to prevent side reactions.
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (100+°C) stabilize thermodynamic products .

What analytical techniques confirm the purity and stability of this compound under storage conditions?

Q. Basic Research Focus

  • HPLC-MS to detect impurities (e.g., hydrolyzed oxadiazole or oxidized thiophene byproducts).
  • TGA/DSC to assess thermal stability (decomposition temperatures >200°C suggest room-temperature stability).
  • Long-term stability studies : Store samples under inert atmospheres (N₂) at –20°C and monitor degradation via NMR every 6 months .

How does the thiophene substituent influence pharmacological activity compared to phenyl analogs?

Advanced Research Focus
Thiophene’s electron-rich π-system enhances interactions with aromatic residues in enzyme active sites. Comparative SAR studies show:

  • Antimicrobial activity : Thiophene derivatives exhibit 2–4× lower MICs than phenyl analogs against Candida albicans due to improved membrane penetration .
  • Metabolic stability : Thiophene’s lower susceptibility to CYP450 oxidation extends plasma half-life in rodent models .

What environmental fate studies are relevant for assessing this compound’s ecotoxicity?

Q. Advanced Research Focus

  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS. Thiophene rings may form sulfoxides or sulfones .
  • Biodegradation : Use OECD 301F (manometric respirometry) to measure microbial mineralization in soil/water systems.
  • Bioaccumulation : Calculate logKow (octanol-water coefficient); values >3.5 indicate potential bioaccumulation in aquatic organisms .

How can researchers resolve ambiguities in NMR spectra caused by cyclohexane ring conformers?

Advanced Research Focus
The cyclohexane ring’s chair vs. boat conformers cause signal splitting in ¹H NMR. Strategies:

  • Variable-temperature NMR : Cool to –40°C to slow ring flipping and resolve axial/equatorial proton signals.
  • 2D NOESY : Identify spatial proximity between oxadiazole and cyclohexane protons to confirm dominant conformers.
  • DFT calculations : Predict chemical shifts for each conformer and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.